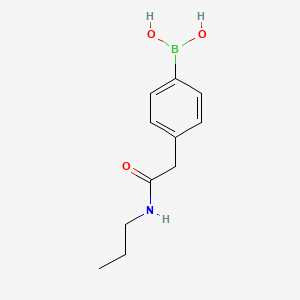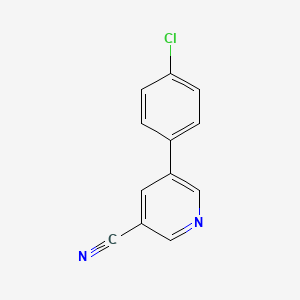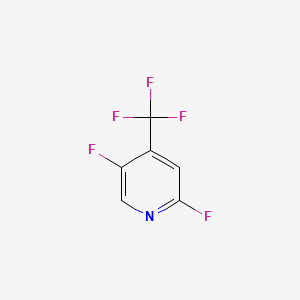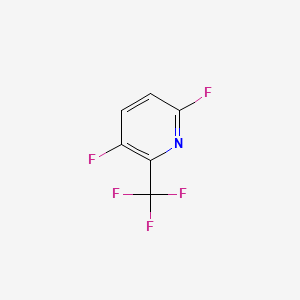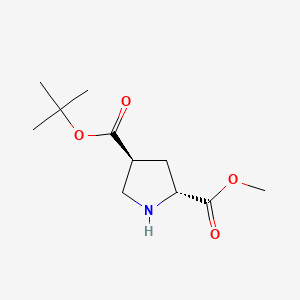
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate, also known as Boc-L-proline methyl ester, is a chemical compound widely used in scientific research. It is a proline derivative that has been synthesized using various methods.
Mechanism of Action
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester acts as a proline analogue and can mimic the conformation of proline in peptides. It can also form hydrogen bonds with the backbone of peptides, leading to the stabilization of the peptide conformation. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects:
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been shown to have various biochemical and physiological effects. It can inhibit the activity of proteases, leading to the inhibition of protein degradation. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has also been shown to have anti-inflammatory and immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can be used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of peptides and peptidomimetics. However, (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has some limitations, including its high cost and limited solubility in some solvents.
Future Directions
There are several future directions for the research of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the synthesis of new bioactive compounds using (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester as a building block. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can also be used as a ligand in catalysis, and further research can be conducted to explore its potential in this area. Finally, the biological activity of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester and its derivatives can be further investigated to identify new therapeutic targets.
Synthesis Methods
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can be synthesized using different methods, including the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methyl chloroformate, the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with diazomethane, and the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methanol and sulfuric acid. The most commonly used method is the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methyl chloroformate, which yields (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester in high yield and purity.
Scientific Research Applications
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester is widely used in scientific research as a building block for the synthesis of peptides and peptidomimetics. It is also used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been used in the synthesis of various bioactive compounds, including protease inhibitors, antimicrobial agents, and anticancer drugs.
properties
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-9(13)7-5-8(12-6-7)10(14)15-4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOXUBLFSMVCK-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719280 |
Source


|
| Record name | 4-tert-Butyl 2-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253792-86-7 |
Source


|
| Record name | 4-tert-Butyl 2-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

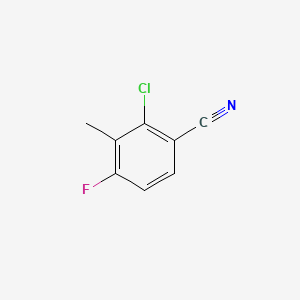

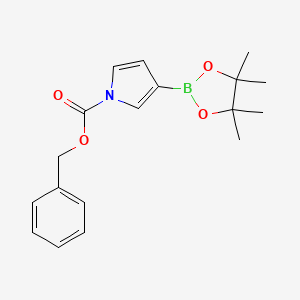
![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)
![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)
